molecular formula C10H12ClIN2O2S B8061850 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide

Cat. No.: B8061850
M. Wt: 386.64 g/mol
InChI Key: WCSOSVVJGLUVHL-UHFFFAOYSA-N
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Description

This compound is an imidazolium salt characterized by a 4-chlorophenylsulfonyl group at the 1-position, a methyl group at the 2-position, and an iodide counterion. Its molecular formula is C₁₀H₁₁ClN₂O₂S·I, with a molecular weight of approximately 398.67 g/mol (estimated based on and ).

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydro-1H-imidazol-3-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2S.HI/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10;/h2-5H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSOSVVJGLUVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](CCN1)S(=O)(=O)C2=CC=C(C=C2)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with iodine to form the iodide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazolium core can undergo redox reactions under specific conditions.

    Addition Reactions: The compound can participate in addition reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation and reduction reactions can modify the imidazolium core.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The imidazolium core can interact with various biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Imidazolium Core

Sulfonyl vs. Aryl Substituents
  • 1-[(4-Bromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole ():
    Differs by replacing chlorine with bromine on the phenylsulfonyl group. Bromine’s larger atomic size and lower electronegativity compared to chlorine may reduce crystallinity and increase lipophilicity. This substitution could alter biological activity or coordination behavior in metal-organic frameworks .
  • 3-(4-Chloro-phenyl)-1-methyl-2-phenyl-4,5-dihydro-3H-imidazol-1-ium iodide (): Features a phenyl group instead of sulfonyl at the 1-position.
Methyl vs. Bulkier Substituents
  • 1-Mesityl-3-(3-(triisopropoxysilyl)propyl)-4,5-dihydro-1H-imidazol-3-ium iodide ():
    The mesityl group introduces steric hindrance, which can impede coordination with metal ions. In contrast, the methyl group in the target compound offers minimal steric effects, favoring applications requiring flexible ligand geometries .

Counterion Effects

  • 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride ():
    The chloride counterion confers higher solubility in polar solvents compared to iodide. However, iodide’s larger ionic radius may enhance stability in hydrophobic environments or ionic liquids .
  • 1-Methyl-3-(triethoxysilyl)propylimidazolium chloride (): Chloride salts are often preferred in aqueous-phase catalysis, whereas iodide salts (as in the target compound) may excel in non-polar solvents or as components of conductive materials .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Key Substituents Counterion Notable Properties
Target Compound ~398.67 4-Cl-C₆H₄-SO₂, CH₃ I⁻ High lipophilicity; stable in ionic liquids
1-[(4-Bromophenyl)sulfonyl]-2-methyl-imidazole 303.18 4-Br-C₆H₄-SO₂, CH₃ Lower melting point than Cl analog
2-(4-Nitrophenyl)-imidazol-3-ium chloride ~351.78 4-NO₂-C₆H₄, C₆H₅ Cl⁻ High polarity; water-soluble

Biological Activity

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazol-3-ium iodide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, based on diverse research findings.

The compound has the following chemical structure:

  • Molecular Formula : C10H10ClN2O2S
  • CAS Number : 477762-92-8
  • Molecular Weight : 243.71 g/mol

Antibacterial Activity

Research indicates that compounds related to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. In a study evaluating synthesized derivatives, the compound demonstrated significant efficacy against Salmonella typhi and Bacillus subtilis, with weaker activity noted against other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate
Escherichia coliWeak
Staphylococcus aureusWeak

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor , particularly against acetylcholinesterase (AChE) and urease. The IC50 values for various derivatives indicate strong inhibitory effects, making them candidates for treating conditions such as Alzheimer's disease and urinary infections.

Compound IDIC50 (µM)Target Enzyme
7l2.14±0.003Acetylcholinesterase
7m0.63±0.001Acetylcholinesterase
7n2.17±0.006Acetylcholinesterase
7o1.13±0.003Urease
7p1.21±0.005Urease

These results suggest that the synthesized compounds could serve as effective inhibitors in therapeutic applications .

Anticancer Activity

In preclinical studies, compounds similar to this compound have been evaluated for anticancer properties. Notably, certain derivatives exhibited curative efficacy in human colon tumor models, particularly those with hydrophobic side chains that enhance cellular uptake .

Case Studies

  • Study on Antibacterial Efficacy : A series of synthesized compounds were tested for their antibacterial properties against five pathogenic bacterial strains. The results highlighted that the sulfonamide functionality significantly enhances antibacterial activity, with some derivatives achieving MIC values below the standard reference .
  • Enzyme Inhibition Assay : AChE inhibition was assessed using a colorimetric method where absorbance changes were measured after incubation with the test compounds. The results indicated that several derivatives had superior inhibitory effects compared to traditional inhibitors like eserine .

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